molecular formula C18H21N3O3 B11972982 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol

4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol

Cat. No.: B11972982
M. Wt: 327.4 g/mol
InChI Key: QFNLESLCVYNXDI-CPNJWEJPSA-N
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Description

4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol typically involves the condensation reaction between 4-(2-methoxyphenyl)-1-piperazine and 4-hydroxy-3-methoxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is stirred at room temperature for a specific duration to yield the desired Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic properties.

Biology

The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable complexes and undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity. The aromatic rings and hydroxyl groups contribute to the compound’s ability to engage in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[4-(2-hydroxyphenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol
  • 4-((E)-{[4-(2-chlorophenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol
  • 4-((E)-{[4-(2-nitrophenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol

Uniqueness

Compared to similar compounds, 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s ability to form stable complexes and interact with biological targets.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C18H21N3O3/c1-24-18-5-3-2-4-16(18)20-8-10-21(11-9-20)19-13-14-6-7-15(22)12-17(14)23/h2-7,12-13,22-23H,8-11H2,1H3/b19-13+

InChI Key

QFNLESLCVYNXDI-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=C(C=C3)O)O

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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